molecular formula C14H14ClN3S B2368780 6-methyl-N-(m-tolyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride CAS No. 1216580-26-5

6-methyl-N-(m-tolyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride

Cat. No. B2368780
CAS RN: 1216580-26-5
M. Wt: 291.8
InChI Key: CVVXPYPUBJZIDP-UHFFFAOYSA-N
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Description

The compound “6-methyl-N-(m-tolyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride” is a derivative of thienopyrimidine . Thienopyrimidines are widely represented in the literature, mainly due to their structural relationship with purine bases such as adenine and guanine . They have various biological activities and are important in medicinal chemistry .


Synthesis Analysis

Thienopyrimidines can be synthesized from thiophene derivatives or from pyrimidine analogs . The synthesis involves several steps, including the use of substituted aldehydes, HCl, DMF, POCl3, and morpholine . The yield and efficiency of the synthesis process can vary depending on the specific conditions and reagents used .


Molecular Structure Analysis

The molecular structure of thienopyrimidines is similar to that of purine bases, which makes them an attractive structural feature in the production of pharmaceutical drugs . The fusion between pyrimidine and thiophene rings can result in three different thienopyrimidines: thieno[2,3-d]pyrimidines, thieno[3,2-d]pyrimidines, and thieno[3,4-d]pyrimidines .


Chemical Reactions Analysis

Thienopyrimidines can undergo various chemical reactions, depending on the specific substituents present on the molecule . For example, they can act as inhibitors of certain enzymes, leading to their potential use as anticancer agents .


Physical And Chemical Properties Analysis

The physical and chemical properties of thienopyrimidines can vary depending on the specific substituents present on the molecule . For example, the compound can crystallize from ethyl acetate–methanol, and its melting point, infrared spectrum, and nuclear magnetic resonance spectrum can provide valuable information about its structure .

Safety And Hazards

While thienopyrimidines have potential therapeutic applications, it’s important to note that they can potentially generate reactive metabolites . Therefore, further studies are needed to evaluate their safety and potential side effects.

Future Directions

Thienopyrimidines hold promise in the field of medicinal chemistry due to their various biological activities and structural similarity to purine bases . Future research could focus on optimizing the synthesis process, exploring their mechanism of action in more detail, and evaluating their safety and efficacy in clinical trials .

properties

IUPAC Name

6-methyl-N-(3-methylphenyl)thieno[2,3-d]pyrimidin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3S.ClH/c1-9-4-3-5-11(6-9)17-13-12-7-10(2)18-14(12)16-8-15-13;/h3-8H,1-2H3,(H,15,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVVXPYPUBJZIDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=C3C=C(SC3=NC=N2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methyl-N-(m-tolyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride

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